Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
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Overview
Description
3’-TBDMS-Bz-rA Phosphoramidite is a phosphorite monomer used in the synthesis of oligonucleotides . It is a derivative of adenosine, specifically modified to include a tert-butyldimethylsilyl (TBDMS) group at the 3’ position and a benzoyl (Bz) group at the N6 position . This compound is crucial in the field of nucleic acid chemistry, particularly for the synthesis of RNA oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-TBDMS-Bz-rA Phosphoramidite involves multiple steps. Initially, adenosine is protected at the 5’ position with a dimethoxytrityl (DMT) group . The 3’ hydroxyl group is then protected with a TBDMS group, and the N6 amino group is protected with a benzoyl group . Finally, the 2’ hydroxyl group is protected with a cyanoethyl phosphoramidite group . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of 3’-TBDMS-Bz-rA Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC) and recrystallization, to ensure high purity and yield . The compound is typically stored under nitrogen at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
3’-TBDMS-Bz-rA Phosphoramidite undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphoramidite group can react with nucleophiles to form phosphite triesters.
Oxidation Reactions: The phosphite triesters can be oxidized to phosphate triesters using oxidizing agents like iodine.
Deprotection Reactions: The protecting groups (TBDMS, Bz, and DMT) can be removed under specific conditions to yield the free nucleoside.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like alcohols or amines in the presence of a base.
Oxidation Reactions: Iodine in the presence of water or other oxidizing agents.
Deprotection Reactions: Acidic conditions for DMT removal, fluoride ions for TBDMS removal, and basic conditions for Bz removal.
Major Products Formed
The major products formed from these reactions include oligonucleotides with specific sequences and structures, which are essential for various biological and chemical applications .
Scientific Research Applications
3’-TBDMS-Bz-rA Phosphoramidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides . These oligonucleotides are crucial for:
Gene Silencing: Used in RNA interference (RNAi) to silence specific genes.
Therapeutic Applications: Development of antisense oligonucleotides and small interfering RNAs (siRNAs) for treating genetic disorders.
Molecular Biology Research: Studying gene expression, regulation, and function.
Diagnostic Tools: Development of probes and primers for polymerase chain reaction (PCR) and other nucleic acid-based diagnostic techniques.
Mechanism of Action
The mechanism of action of 3’-TBDMS-Bz-rA Phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis . The protecting groups ensure selective reactions at specific positions, allowing for the precise assembly of nucleic acid sequences . Once incorporated, the oligonucleotides can interact with target nucleic acids through complementary base pairing, leading to gene silencing or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
3’-TBDMS-rA Phosphoramidite: Similar structure but lacks the benzoyl group at the N6 position.
5’-DMT-2’-TBDMS-rA Phosphoramidite: Similar structure but has a dimethoxytrityl group at the 5’ position.
N6-Benzoyl-2’-O-methyl-rA Phosphoramidite: Similar structure but has a methyl group at the 2’ position instead of TBDMS.
Uniqueness
3’-TBDMS-Bz-rA Phosphoramidite is unique due to its combination of protecting groups, which provide stability and selectivity during oligonucleotide synthesis . The TBDMS group at the 3’ position and the benzoyl group at the N6 position offer distinct advantages in terms of protecting the nucleoside during synthesis and ensuring high yield and purity of the final product .
Biological Activity
Adenosine derivatives have gained significant attention in biochemical research due to their diverse biological activities and potential therapeutic applications. The compound Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] (often referred to as DMT-dA(bz)) is a complex phosphoramidite derivative of adenosine. This article explores its biological activity, synthesis, and potential applications based on current research findings.
- Chemical Formula : C₅₃H₆₆N₇O₈PSi
- Molecular Weight : 988.19 g/mol
- CAS Number : 129451-75-8
- Solubility : Soluble in organic solvents; specific solubility in water not extensively documented.
Synthesis and Purification
DMT-dA(bz) is synthesized through a multi-step process involving the protection of the adenosine moiety and subsequent derivatization. The purity of the compound is critical for its application in oligonucleotide synthesis, with typical purity levels exceeding 95% as determined by HPLC analysis .
The biological activity of DMT-dA(bz) is primarily attributed to its interaction with adenosine receptors (ARs), particularly A1, A2A, A2B, and A3 subtypes. These receptors are involved in various physiological processes, including:
- Cardiovascular Regulation : Activation of A1 receptors can lead to decreased heart rate and reduced myocardial oxygen consumption.
- Neuroprotection : A2A receptor antagonism has been linked to neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease.
- Anti-inflammatory Effects : Modulation of adenosine signaling pathways can reduce inflammation in various tissues.
Case Studies
- Neuroprotection in Parkinson's Disease Models :
- Cardiovascular Studies :
- Anti-inflammatory Applications :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-47-46(68-70(10,11)52(5,6)7)44(66-51(47)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38)33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)/t44-,46-,47-,51-,69?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYAQLIYKSXPET-RFMFGJHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H66N7O8PSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
988.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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